3,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
3,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroquinoline moiety, which can be synthesized through a Pictet-Spengler reaction involving an aldehyde and an amine. The resulting intermediate is then subjected to further functionalization to introduce the methoxy groups and the benzamide functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the tetrahydroquinoline moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
3,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for therapeutic uses, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and tetrahydroquinoline-based molecules. Examples include:
- 3,5-dimethoxybenzamide
- N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 3,5-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Properties
IUPAC Name |
3,5-dimethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-21-17-6-5-14(8-12(17)4-7-18(21)22)20-19(23)13-9-15(24-2)11-16(10-13)25-3/h5-6,8-11H,4,7H2,1-3H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTLGJNYDVHVDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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